Benzo[d]thiazol-2-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
Description
Benzo[d]thiazol-2-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a synthetic organic compound featuring a benzothiazole core linked to a piperidine moiety via a methanone bridge. The piperidine ring is further substituted with a 3-(2-fluorophenyl)-1,2,4-oxadiazol-5-ylmethyl group. This structure integrates multiple pharmacophoric elements:
- Benzothiazole: Known for its role in modulating kinase activity and antimicrobial properties.
- 1,2,4-Oxadiazole: A bioisostere for ester or amide groups, enhancing metabolic stability.
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2S/c23-16-8-2-1-7-15(16)20-25-19(29-26-20)12-14-6-5-11-27(13-14)22(28)21-24-17-9-3-4-10-18(17)30-21/h1-4,7-10,14H,5-6,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOAVBFCRGXFRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC3=CC=CC=C3S2)CC4=NC(=NO4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzo[d]thiazol-2-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic compound with potential biological activities. Its structure includes a benzothiazole moiety, which has been associated with various pharmacological properties, including anticancer and antimicrobial activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological assays, and structure-activity relationships (SAR).
The compound has the following chemical properties:
- Molecular Formula : C22H19FN4O2S
- Molecular Weight : 422.48 g/mol
- CAS Number : 1705071-65-3
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines. A notable study demonstrated that benzothiazole derivatives could induce apoptosis in cancer cells by activating procaspase-3 to caspase-3, leading to cell death in U937 and MCF-7 cell lines .
Table 1: Anticancer Activity of Benzothiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 8j | U937 | 5.0 | Procaspase activation |
| 8k | MCF-7 | 3.6 | Procaspase activation |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research has indicated that thiazole derivatives possess inhibitory effects against Mycobacterium tuberculosis and other bacterial strains. The presence of specific substituents on the benzothiazole ring enhances this activity . For example, oxadiazole-containing compounds have demonstrated minimum inhibitory concentrations (MICs) in the range of 3–8 µM against Mycobacterium tuberculosis .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Organism | MIC (µM) | Cytotoxicity (TC50 µM) |
|---|---|---|---|
| 3a | M. tuberculosis | 6 | 0.03 |
| 3i | E. coli | 4 | 0.15 |
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Benzothiazole Moiety : This core structure is crucial for anticancer and antimicrobial activities.
- Oxadiazole Substituent : Enhances potency against microbial targets.
- Piperidine Ring : Contributes to the overall stability and bioavailability of the compound.
Research indicates that modifications to these moieties can significantly alter the biological efficacy and selectivity of the compounds .
Case Studies
Several case studies have investigated the therapeutic potential of similar compounds:
- Study on Apoptosis Induction : A series of benzothiazole derivatives were tested for their ability to induce apoptosis in cancer cells. The study found that certain modifications led to enhanced activation of apoptotic pathways, particularly through caspase activation .
- Antitubercular Activity Investigation : A systematic evaluation of various thiazole derivatives revealed significant differences in potency against Mycobacterium tuberculosis based on structural variations, highlighting the importance of substituent groups in enhancing activity .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing the benzothiazole moiety exhibit notable anticancer activities. Studies have shown that derivatives of oxadiazoles, including those related to benzo[d]thiazol-2-yl compounds, demonstrate antiproliferative effects against various cancer cell lines such as HCT-116 and PC-3. For instance, certain synthesized oxadiazole derivatives have been found to inhibit cell growth effectively in vitro, suggesting potential for further development as anticancer agents .
Antimicrobial Activity
Benzo[d]thiazol derivatives have also been investigated for their antimicrobial properties. The compound has been associated with significant activity against both bacterial and fungal pathogens. For example, certain analogs have shown effectiveness comparable to standard antibiotics like vancomycin against Staphylococcus aureus . The minimum inhibitory concentration (MIC) values of these compounds indicate their potential as effective antimicrobial agents .
Analgesic and Anti-inflammatory Effects
Recent studies highlight the analgesic and anti-inflammatory properties of oxadiazole derivatives. Some compounds derived from benzo[d]thiazole have been shown to exhibit lower toxicity while providing significant relief in pain models compared to traditional analgesics like indomethacin . This suggests a promising avenue for developing new pain management therapies.
Antioxidant Activity
The antioxidant potential of benzo[d]thiazol derivatives has been explored in various assays, indicating their ability to scavenge free radicals effectively. Compounds demonstrating strong radical scavenging activity could be beneficial in preventing oxidative stress-related diseases .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of benzo[d]thiazol derivatives is crucial for optimizing their pharmacological profiles. Variations in substituents on the benzothiazole or oxadiazole rings can significantly affect biological activity. For example, the introduction of fluorine atoms or other functional groups can enhance potency against specific targets while minimizing side effects .
Case Studies
Several studies provide insights into the applications of benzo[d]thiazol derivatives:
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperidine Nitrogen
The piperidine nitrogen in the methanone group is sterically hindered but may participate in nucleophilic substitutions under specific conditions. For example:
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Alkylation/Acylation : Reaction with alkyl halides or acyl chlorides could yield quaternary ammonium derivatives .
-
Deprotonation : Strong bases (e.g., LDA) could deprotonate the nitrogen, enabling further functionalization.
Table 1: Potential Piperidine Reactivity
| Reaction Type | Reagents | Product | Likelihood |
|---|---|---|---|
| Alkylation | R-X, Base | Quaternary ammonium salt | Moderate (steric hindrance) |
| Acylation | RCOCl | Acylated piperidine | Low |
| Oxidation | KMnO₄ | N-Oxide | Unlikely (tertiary amine) |
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole ring is electron-deficient, making it susceptible to nucleophilic attack. Key reactions include:
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Ring-Opening : Under acidic or basic conditions, ring-opening may occur at the N-O bond, forming nitriles or amides .
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Cycloadditions : Participation in [3+2] cycloadditions with alkynes or nitriles .
Table 2: Oxadiazole Reactivity in Analogous Compounds
| Reaction | Conditions | Observed Outcome |
|---|---|---|
| Acidic Hydrolysis | H₂SO₄, H₂O | Ring-opening to form imidamide intermediates |
| Nucleophilic Substitution | NH₂R, EtOH | Substitution at C-5 with amines |
| Photochemical Rearrangement | UV light | Conversion to triazoles |
Benzothiazole Reactivity
The benzothiazole moiety can undergo:
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Electrophilic Substitution : Halogenation or nitration at the 5- or 6-position .
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Ring Functionalization : Thiazole ring-opening under reductive conditions (e.g., LiAlH₄) .
Table 3: Benzothiazole Derivatives in Literature
| Derivative | Modification | Yield (%) | Biological Relevance |
|---|---|---|---|
| 5-Nitrobenzothiazole | HNO₃, H₂SO₄ | 65–78 | Enhanced anticancer activity |
| 6-Bromobenzothiazole | Br₂, Fe | 72 | Improved metabolic stability |
Fluorophenyl Group Reactivity
The 2-fluorophenyl substituent directs electrophilic substitution to the meta position but is generally inert under mild conditions. Notable exceptions:
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Defluorination : Harsh reducing agents (e.g., Pd/C, H₂) may remove fluorine .
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Cross-Coupling : Suzuki-Miyaura coupling at the aryl fluoride position .
Stability Under Biological Conditions
In vitro studies of related thiazole-oxadiazole hybrids show:
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pH Sensitivity : Degradation in acidic media (pH < 3) via oxadiazole ring hydrolysis.
-
Metabolic Pathways : Oxidative metabolism at the piperidine nitrogen (CYP450 enzymes) .
Synthetic Challenges and Unreported Reactions
No direct literature exists on the exact compound’s reactions. Key gaps include:
-
Catalytic Functionalization : Pd-mediated C-H activation on benzothiazole.
-
Photoreactivity : Potential for [2+2] cycloadditions under UV light.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzothiazole or Heterocyclic Motifs
Compound A : (5Z)-3-Benzyl-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
- Key Features: Contains a thiazolidinone ring (2-thioxo-1,3-thiazolidin-4-one) instead of oxadiazole. Substituted with a 3-chloro-4-methoxyphenyl group, differing in halogen (Cl vs. F) and substituent position.
- Comparison: The thiazolidinone ring may confer higher polarity but lower metabolic stability compared to the oxadiazole in the target compound. Chlorine and methoxy groups could alter pharmacokinetic properties, such as half-life or solubility.
Compound B : 4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one
- Key Features :
- Shares the benzothiazole core but replaces the piperidine-oxadiazole system with a pyrazolone scaffold.
- Propynyl and phenyl groups introduce steric bulk.
- Comparison :
- Pyrazolone rings are associated with anti-inflammatory activity, suggesting divergent biological targets compared to the oxadiazole-piperidine system.
- The propynyl group may enhance covalent binding to targets, a feature absent in the target compound.
Piperidine/Piperazine Derivatives
Compound C : 4-(2,3-Dimethylphenyl)-1-piperazinylmethanone
- Key Features :
- Uses a piperazine ring instead of piperidine, with a 2,3-dimethylphenyl substituent.
- Lacks the benzothiazole and oxadiazole motifs.
- Dimethylphenyl groups may enhance lipophilicity but reduce selectivity due to steric effects.
Fluorinated Analogues
Compound D : N-[1-[(4-Ethylphenyl)methyl]-1H-pyrazol-5-yl]-2-fluorobenzamide
- Key Features :
- Contains a fluorobenzamide group but lacks the benzothiazole and oxadiazole systems.
- Ethylphenyl substitution modulates hydrophobicity.
- Comparison :
- Fluorine’s electronegativity may improve binding to aromatic residues in enzyme active sites, similar to the target compound.
- The absence of a heterocyclic scaffold limits its versatility in multi-target engagement.
Research Implications
- The target compound’s combination of benzothiazole, oxadiazole, and fluorophenyl groups offers a unique balance of stability and target affinity, distinguishing it from analogues with thiazolidinone or pyrazolone cores .
- Piperidine derivatives (e.g., Compound C) may prioritize CNS applications, whereas oxadiazole-containing compounds could excel in peripheral targets .
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound integrates a benzo[d]thiazole core, a 1,2,4-oxadiazole ring with a 2-fluorophenyl substituent, and a piperidine scaffold. The benzothiazole contributes π-π stacking interactions, while the oxadiazole enhances metabolic stability and hydrogen-bonding potential. The 2-fluorophenyl group introduces steric and electronic effects that modulate binding affinity. Structural characterization via NMR and X-ray crystallography is critical to validate spatial arrangements and plan derivatization .
Q. What synthetic routes are reported for this compound?
Synthesis typically involves:
- Step 1: Coupling the benzo[d]thiazole-2-carboxylic acid derivative with a piperidine intermediate using carbodiimide-based coupling agents (e.g., DCC or EDC).
- Step 2: Introducing the 1,2,4-oxadiazol-5-ylmethyl group via cyclization of an amidoxime precursor with a fluorobenzoyl chloride under reflux in acetonitrile.
- Step 3: Purification via column chromatography (60–80% ethyl acetate/hexane) and crystallization from ethanol. Yields range from 65–85% depending on reaction optimization .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR (¹H/¹³C): Confirms regiochemistry and purity (e.g., oxadiazole proton absence at δ 8.5–9.0 ppm).
- HRMS: Validates molecular weight (e.g., [M+H]+ calculated for C₂₂H₁₈FN₅O₂S: 448.12).
- HPLC: Assesses purity (>95% required for pharmacological studies).
- X-ray crystallography: Resolves stereochemistry and intermolecular interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis efficiency?
- Catalyst screening: Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in oxadiazole formation.
- Solvent effects: Polar aprotic solvents (DMF, acetonitrile) improve cyclization yields.
- Temperature control: Reflux at 80–90°C minimizes by-products during amidoxime cyclization.
- Real-time monitoring: TLC or in situ IR tracks intermediate formation to prevent over-reaction .
Q. What computational methods predict the compound’s biological interactions?
Q. How to address contradictions in reported biological activity data?
Discrepancies may arise from:
- Assay variability: Use standardized protocols (e.g., ATP-based kinase assays vs. cell viability assays).
- Structural analogs: Compare fluorophenyl vs. methoxyphenyl substituents in oxadiazole derivatives.
- Metabolic stability: Evaluate cytochrome P450 interactions via microsomal incubation studies. Cross-validation with orthogonal assays (e.g., SPR for binding kinetics) is recommended .
Q. What strategies enhance selectivity for target proteins?
- Bioisosteric replacement: Substitute oxadiazole with 1,3,4-thiadiazole to reduce off-target effects.
- Piperidine modifications: Introduce methyl groups to restrict conformational flexibility.
- Fluorine scanning: Systematic substitution at phenyl ring positions to optimize binding-pocket complementarity .
Methodological Notes
- Data Interpretation: Use crystallographic data (e.g., bond angles, torsion) to resolve stereochemical ambiguities .
- Contradiction Mitigation: Replicate studies under identical conditions (solvent, temperature, assay type) .
- Safety Protocols: Handle fluorinated intermediates in fume hoods due to potential toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
